1-[2-(aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride
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Overview
Description
1-[2-(aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method includes the reaction of pyrrolidine with formaldehyde and hydrogen chloride to form the desired product. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-[2-(aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog that lacks the aminomethyl and ethanone groups.
1-(2-Aminoethyl)pyrrolidine: Similar in structure but with an ethylamine side chain instead of the aminomethyl group.
Pyrrolidin-2-one: A lactam derivative with a carbonyl group at the second position.
Uniqueness
1-[2-(aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
2694744-51-7 |
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Molecular Formula |
C7H16Cl2N2O |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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